Scientific Field: Bioorganic Chemistry
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Methods of Application: The PPs were synthesized and their photophysical properties were tuned by varying the electron-donating groups (EDGs) at position 7 on the fused ring .
Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Scientific Field: Biomedical Research
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Methods of Application: The PPs were applied to the cells and their fluorescence properties were used to identify lipid droplets .
Results: The combination of photophysical properties with biological activities allowed the use of these compounds as lipid droplet biomarkers .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of selective PI3Kδ inhibitors .
Methods of Application: A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine was synthesized .
Results: Among all compounds obtained, CPL302415 showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity, and promising physicochemical properties .
Scientific Field: Organic Chemistry
Summary of Application: The pyrimidine ring of pyrazolo[1,5-a]pyrimidine moiety can be dearomatized via reduction .
Methods of Application: The dearomatization was achieved through the reduction of the model compound ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
Results: The study provided insights into the dearomatization of the pyrimidine ring of pyrazolo[1,5-a]pyrimidine .
Scientific Field: Analytical Chemistry
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications, including use as chemosensors for ionic or molecular sensing .
Scientific Field: Medicinal Chemistry
Summary of Application: Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the preparation of antitumor pyrazolopyrimidine compounds .
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. The molecular formula is with a molecular weight of 225.63 g/mol. This compound features a chlorine atom at the 7-position of the pyrazolo ring and an ethyl ester at the carboxyl group, which contributes to its chemical reactivity and biological properties. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology .
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Research indicates that Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:
The precise mechanisms of action are still under investigation, but these activities make it a candidate for further drug development .
The synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of the compound with high purity suitable for research applications .
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several applications, including:
The versatility of this compound makes it valuable in both academic and industrial research settings .
Interaction studies involving Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:
These studies are crucial for understanding the pharmacokinetics and potential therapeutic uses of the compound .
Several compounds share structural similarities with Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. Notable examples include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 58347-48-1 | 0.83 |
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 223141-46-6 | 0.78 |
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 1172229-72-9 | 0.73 |
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1053656-37-3 | 0.69 |
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | 115932-00-8 | 0.63 |
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific chlorine substitution pattern and ethyl ester functionality that may enhance solubility and bioavailability compared to other similar compounds. Its distinct biological activities also set it apart as a promising candidate for drug development targeting specific diseases .